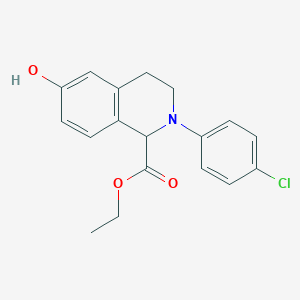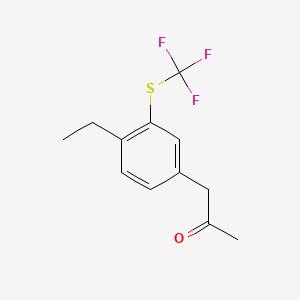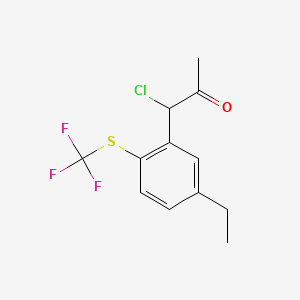
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane is an organoboron compound Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable precursor of the tetrahydrooxepin ring. Common reagents used in the synthesis include boron tribromide, boron trichloride, and boronic acids. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the hydrolysis of boron-containing intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while reduction could produce borohydrides. Substitution reactions can lead to a variety of functionalized boron compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, organoboron compounds are explored for their potential as therapeutic agents. This compound could be investigated for its ability to interact with biological targets, such as enzymes or receptors, and its potential use in drug delivery systems.
Industry
In industry, this compound may find applications in the production of polymers, agrochemicals, and electronic materials. Its reactivity and stability make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane would depend on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating the formation of new bonds. In biological systems, the compound may interact with molecular targets through hydrogen bonding, coordination to metal centers, or other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organoboron compounds such as:
- Phenylboronic acid
- Trimethylborane
- Boronic esters
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(2,5,6,7-tetrahydrooxepin-4-YL)-1,3,2-dioxaborolane apart is its unique combination of a dioxaborolane ring and a tetrahydrooxepin moiety
Eigenschaften
Molekularformel |
C12H21BO3 |
|---|---|
Molekulargewicht |
224.11 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(2,3,4,7-tetrahydrooxepin-5-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)10-6-5-8-14-9-7-10/h7H,5-6,8-9H2,1-4H3 |
InChI-Schlüssel |
RIFRVMUNYRPBPY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

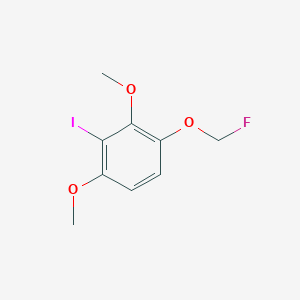
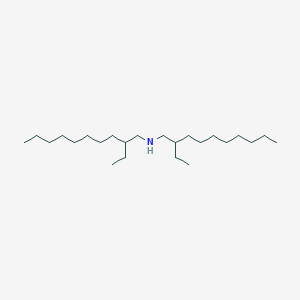
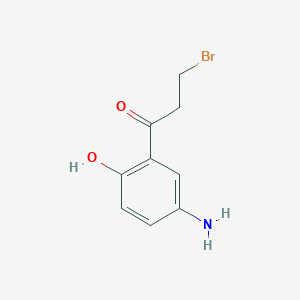

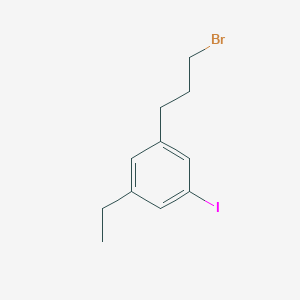
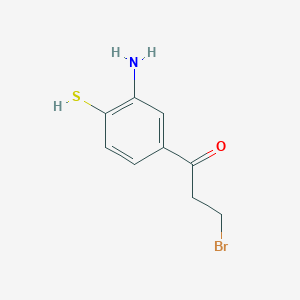
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
![1-Oxa-8-Azaspiro[4.5]Dec-2-Ylmethanol Hydrochloride](/img/structure/B14043994.png)
